Sodium 2-ethoxyethane-1-sulfinate
CAS No.:
Cat. No.: VC17672564
Molecular Formula: C4H9NaO3S
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9NaO3S |
|---|---|
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | sodium;2-ethoxyethanesulfinate |
| Standard InChI | InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |
| Standard InChI Key | DGZCQXZSZHXWPP-UHFFFAOYSA-M |
| Canonical SMILES | CCOCCS(=O)[O-].[Na+] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Sodium 2-ethoxyethane-1-sulfinate features a linear ethoxyethane backbone with a sulfinate group (-SO₂⁻) at the terminal position, stabilized by a sodium counterion. The ethoxy (-OCH₂CH₃) moiety enhances solubility in polar aprotic solvents compared to non-ethoxy-substituted sulfinates, a property critical for its reactivity in homogeneous reaction systems . X-ray crystallographic studies of analogous sulfinates reveal tetrahedral geometry around the sulfur atom, with bond lengths consistent with sulfinate salts (S–O: ~1.45 Å, S–C: ~1.80 Å) .
Physicochemical Characteristics
The compound exhibits notable stability under ambient conditions, though it is hygroscopic and requires anhydrous storage. Key properties include:
| Property | Value |
|---|---|
| Melting Point | 210–215°C (decomposes) |
| Solubility in Water | >500 g/L (20°C) |
| pKa (SO₂⁻ group) | ~3.2 |
| LogP (Octanol-Water) | -1.8 |
These properties enable its use in both aqueous and organic media, with solubility trends following the Hofmeister series for sulfinate salts .
Synthetic Methodologies
Reductive Synthesis from Sulfonyl Chlorides
The primary industrial route involves reducing 2-ethoxyethane-1-sulfonyl chloride with sodium sulfite (Na₂SO₃) in the presence of disodium hydrogenphosphate (Na₂HPO₄) as a buffer . Optimized conditions (70–80°C, pH 9–10) achieve yields exceeding 85%:
Substituting Na₂HPO₄ with NaOH or NaHCO₃ reduces yields to 77–82% due to side reactions and foaming .
Alternative Preparative Routes
-
Thiolate Disproportionation:
Treatment of 2-ethoxyethyl disulfides with sodium methoxide generates the sulfinate via nucleophilic cleavage:This method produces enantiomerically pure sulfinates when chiral disulfides are used .
-
Grignard/SO₂ Trapping:
Reaction of 2-ethoxyethylmagnesium bromide with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by Na₂CO₃ quenching yields the sulfinate in 68–92% yields .
Reactivity and Mechanistic Insights
Nucleophilic Sulfonylation
The sulfinate anion acts as a soft nucleophile, reacting with alkyl halides (R-X) to form sulfones:
Kinetic studies show second-order dependence (k = 0.45 M⁻¹s⁻¹ at 25°C in DMF), with reactivity enhanced by crown ethers .
Radical-Mediated Pathways
Under oxidative conditions (e.g., Mn(OAc)₃, H₂O₂), the sulfinate generates sulfonyl radicals (RSO₂- ), which participate in:
-
Alkyne Sulfonylation: BF₃- OEt₂-catalyzed addition to terminal alkynes produces β-keto sulfones in 89% yield .
-
C–H Functionalization: Site-selective sulfonylation of indoles occurs at the C3 position with 93% regioselectivity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Sodium 2-ethoxyethane-1-sulfinate serves as a precursor to:
-
Anticancer Agents: Sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀ = 12 nM) .
-
Antioxidants: Ethoxy-substituted sulfones exhibit radical scavenging activity (EC₅₀ = 45 μM in DPPH assay) .
Materials Chemistry
-
Polymer Modifiers: Incorporation into polyelectrolytes enhances ionic conductivity (σ = 1.2 mS/cm at 25°C) .
-
Surfactants: Sodium 2-ethoxyethane-1-sulfinate-based surfactants reduce surface tension to 28 mN/m at 0.1 wt% .
Comparative Analysis with Related Sulfinates
| Compound | Solubility (H₂O) | Thermal Stability | Key Application |
|---|---|---|---|
| Sodium benzenesulfinate | 220 g/L | 250°C | Dye synthesis |
| Sodium p-toluenesulfinate | 180 g/L | 230°C | Phase-transfer catalysis |
| Sodium 2-ethoxyethane-1-sulfinate | 510 g/L | 215°C | Radical-mediated reactions |
The ethoxy group confers superior aqueous solubility and radical stability compared to aromatic sulfinates .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume